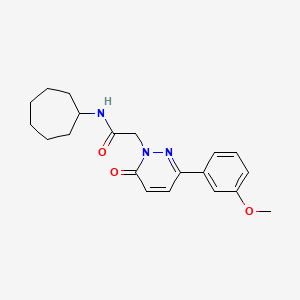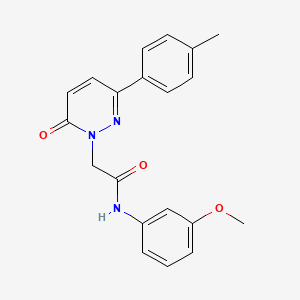
1-Morpholino-2-(pyridin-2-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholino-2-(pyridin-2-ylthio)ethanone is an organic compound with a unique structure that combines a morpholine ring, a pyridine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-(pyridin-2-ylthio)ethanone typically involves the reaction of morpholine with 2-chloropyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the thioether linkage. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholino-2-(pyridin-2-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
1-Morpholino-2-(pyridin-2-ylthio)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Morpholino-2-(pyridin-2-ylthio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, its thioether linkage allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 1-Morpholino-2-(pyridin-3-ylthio)ethanone
- 1-Morpholino-2-(pyridin-4-ylthio)ethanone
- 1-Morpholino-2-(pyridin-2-yl)ethanone
Comparison: 1-Morpholino-2-(pyridin-2-ylthio)ethanone is unique due to the position of the thioether linkage on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-pyridin-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H14N2O2S/c14-11(13-5-7-15-8-6-13)9-16-10-3-1-2-4-12-10/h1-4H,5-9H2 |
InChI Key |
GMPILRQLAOAGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3,4-Dimethoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B14873073.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14873079.png)



![Tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14873107.png)





